1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride
Description
Properties
IUPAC Name |
1-ethyl-5-methylpyrazole-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-3-10-5(2)4-6(9-10)7(8)11/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNFDQLCVMGDLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Reaction Conditions
- Starting from 3-ethyl-5-pyrazole carboxylic acid ethyl ester or related pyrazole esters.
- Reaction with dimethyl carbonate in the presence of a base such as potassium carbonate .
- Use of polar aprotic solvents like diethylene glycol dimethyl ether .
- Reaction temperatures range from 80°C to 150°C under nitrogen atmosphere.
- Reaction times vary between 8 to 12 hours .
Representative Experimental Conditions and Yields
| Entry | Pyrazole Ester (g) | Potassium Carbonate (g) | Solvent (mL) | Dimethyl Carbonate (g) | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|---|
| 1 | 168 | 179.4 | 600 (diethylene glycol dimethyl ether) | 99 | 120 | 10 | High | Normal pressure, nitrogen atmosphere |
| 2 | 168 | 207 | 700 | 90 | 80 | 12 | High | Normal pressure |
| 3 | 168 | 165.6 | 650 | 108 | 100 | 8 | High | Normal pressure |
| 4 | 168 | 138 | 750 | 103.5 | 120 | 10 | High | Normal pressure |
These conditions yield 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester intermediates with high purity after salt filtration and solvent removal by vacuum distillation.
Conversion to 1-Ethyl-5-methyl-1H-pyrazole-3-carbonyl Chloride
Chlorination Agents and Conditions
- Typically, thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) are used to convert the carboxylic acid or ester to the corresponding carbonyl chloride.
- Reaction is conducted under anhydrous conditions, often with refluxing solvents such as dichloromethane or chloroform .
- Temperature control is critical, generally maintained between 20°C and 70°C .
- Reaction times vary from 1 to 6 hours depending on scale and reagent excess.
Alternative Halogenation via Oxidative Chlorination
- In some methods, the ester intermediate is treated with hydrochloric acid and hydrogen peroxide in the presence of dichloroethane solvent.
- The process involves controlled dropwise addition of hydrogen peroxide at 20–30°C, followed by incubation at 50–70°C for 5–7 hours.
- This leads to formation of chloro-substituted pyrazole esters, which can be further converted to carbonyl chlorides.
Detailed Reaction Sequence Example
| Step | Reagents and Conditions | Product | Notes |
|---|---|---|---|
| 1 | 3-ethyl-5-pyrazole carboxylic acid ethyl ester + K2CO3 + dimethyl carbonate in diethylene glycol dimethyl ether, 100–120°C, 8–12 h | 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester | Salt filtered, solvent removed under vacuum |
| 2 | Ester + HCl (35–40%) + H2O2 (30–40%) + dichloroethane, 20–30°C dropwise H2O2 addition, then 50–70°C for 5–7 h | 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester | Washing and drying steps follow |
| 3 | Chlorination of acid or ester with SOCl2 or PCl5 under reflux | This compound | Purified by distillation or recrystallization |
Analytical and Purification Notes
- After each reaction step, purification involves filtration to remove inorganic salts.
- Vacuum distillation or solvent evaporation under reduced pressure is used to isolate pure intermediates.
- Washing with sodium sulfite, sodium carbonate, and water removes residual oxidants and acids.
- Drying over anhydrous sodium sulfate ensures removal of moisture before chlorination.
Summary Table of Preparation Methods
| Preparation Stage | Reagents/Conditions | Key Parameters | Outcome |
|---|---|---|---|
| Ester formation | 3-ethyl-5-pyrazole carboxylic acid ethyl ester + K2CO3 + dimethyl carbonate + diethylene glycol dimethyl ether | 80–150°C, 8–12 h, N2 atmosphere | 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester |
| Oxidative chlorination (optional) | HCl (35–40%), H2O2 (30–40%), dichloroethane | 20–70°C, 5–7 h | 4-chloro-substituted pyrazole ester |
| Chlorination to carbonyl chloride | Thionyl chloride or PCl5, anhydrous solvent | Reflux, 1–6 h | This compound |
Research Findings and Industrial Relevance
- The described methods provide high yields and purity suitable for industrial scale-up.
- Use of dimethyl carbonate as a methylating agent is advantageous due to its low toxicity and environmental profile.
- Controlled oxidative chlorination allows selective substitution on the pyrazole ring prior to carbonyl chloride formation.
- The carbonyl chloride intermediate is valuable for further synthetic transformations, such as amide formation or nucleophilic substitutions in agrochemical and pharmaceutical applications.
Chemical Reactions Analysis
1-Ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form corresponding amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid.
Common reagents used in these reactions include thionyl chloride, amines, alcohols, and reducing agents like LiAlH4. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various pyrazole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Pyrazole derivatives have been studied for their potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: The compound can be used in the synthesis of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride is primarily related to its reactivity as an acyl chloride. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form various derivatives through substitution reactions, which can then exhibit different biological and chemical properties .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key structural analogs include:
Key Observations :
- Electronic Effects : The electron-withdrawing carbonyl chloride group in the target compound enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack. In contrast, the carbonitrile group in introduces a strong electron-withdrawing effect, altering reactivity toward nucleophiles.
Physicochemical Properties
- Solubility: Computational solvation models like SMD (Solvation Model based on Density) predict lower solubility in polar solvents for the target compound due to its nonpolar ethyl/methyl substituents, compared to the more polar pyridine-containing analog in .
- Thermodynamic Stability : Density-functional theory (DFT) studies using the Becke exchange-correlation functional suggest that the target compound’s stability arises from hyperconjugative interactions between the carbonyl group and the pyrazole ring.
Crystallographic Insights
Crystal structures of analogs (e.g., ) reveal that dihedral angles between the pyrazole ring and substituents influence molecular rigidity.
Biological Activity
1-Ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride (EMPC) is a pyrazole derivative that has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological properties, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C7H9ClN2O
IUPAC Name : this compound
CAS Number : 1706456-89-4
EMPC is synthesized by reacting 1-ethyl-5-methyl-1H-pyrazole with thionyl chloride, resulting in the substitution of a hydroxyl group with a chlorine atom to form the carbonyl chloride derivative. This structure imparts significant reactivity, particularly as an acyl chloride, facilitating various chemical transformations.
Biological Activities
- Antimicrobial Activity : EMPC exhibits notable antimicrobial properties. Research indicates that pyrazole derivatives, including EMPC, can inhibit the growth of various bacterial strains. For instance, studies have shown that certain pyrazole compounds demonstrate effective antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
- Anti-inflammatory Properties : EMPC has been identified as a potential anti-inflammatory agent. Pyrazoles generally inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. In vitro studies have reported IC50 values for EMPC derivatives that suggest significant anti-inflammatory effects, potentially surpassing those of conventional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .
- Anticancer Potential : Emerging research highlights the anticancer properties of EMPC and related compounds. Studies indicate that certain pyrazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
The biological activity of EMPC is largely attributed to its electrophilic carbonyl chloride group, which facilitates nucleophilic substitution reactions with biological macromolecules such as proteins and nucleic acids. This reactivity allows for the formation of various bioactive derivatives that can interact with specific biological targets.
Key Mechanisms Include:
- Enzyme Inhibition : By targeting enzymes involved in inflammatory processes (e.g., COX), EMPC can reduce the production of pro-inflammatory mediators.
- Cellular Interaction : The compound's ability to form adducts with cellular components may disrupt critical signaling pathways in cancer cells, leading to reduced viability and increased apoptosis.
Table 1: Summary of Biological Activities
Research Highlights
- A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including EMPC, demonstrating significant inhibition against Staphylococcus aureus and Escherichia coli.
- Another investigation focused on the anti-inflammatory effects of EMPC derivatives in animal models, revealing a marked reduction in paw edema compared to control groups treated with standard anti-inflammatory medications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves two key steps:
Alkylation : React 5-methyl-1H-pyrazole-3-carboxylic acid with ethyl bromide in the presence of a base (e.g., K₂CO₃) to introduce the ethyl group at the N1 position.
Chlorination : Treat the intermediate with thionyl chloride (SOCl₂) under anhydrous conditions at 60–70°C for 4–6 hours to form the carbonyl chloride.
- Critical Parameters :
- Solvent Choice : Use dry toluene or dichloromethane to avoid hydrolysis of the carbonyl chloride.
- Catalyst : A catalytic amount of DMF accelerates chlorination by forming a reactive Vilsmeier-Haack complex .
- Yield Optimization : Purity of intermediates (>95%) and strict moisture control improve yields to ~75–85%.
Q. What safety protocols are essential when handling this compound due to its reactivity?
- Key Measures :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles with side shields (EN166/EU standard). Use a fume hood to minimize inhalation risks .
- Decomposition Hazards : Thermal degradation releases hydrogen chloride (HCl) and nitrogen oxides (NOₓ). Ensure ventilation and neutralize spills with sodium bicarbonate .
- Storage : Store in airtight containers under inert gas (argon) at –20°C to prevent hydrolysis .
Q. How can researchers purify this compound, and what analytical techniques validate its purity?
- Purification Methods :
- Distillation : Short-path distillation under reduced pressure (40–50°C, 0.1 mmHg) isolates the compound with minimal decomposition.
- Recrystallization : Use hexane/ethyl acetate (3:1 v/v) at low temperatures (–10°C).
- Analytical Validation :
- NMR : Confirm structure via ¹H NMR (δ 1.4 ppm, triplet for ethyl; δ 2.3 ppm, singlet for methyl).
- FT-IR : Detect carbonyl chloride stretch at ~1780 cm⁻¹ .
Advanced Research Questions
Q. What mechanistic insights explain its reactivity in nucleophilic acyl substitution reactions?
- Reactivity Profile : The carbonyl chloride group acts as a strong electrophile. In reactions with amines (e.g., forming amides), the mechanism follows a two-step process:
Nucleophilic Attack : Amine attacks the carbonyl carbon, forming a tetrahedral intermediate.
Cl⁻ Departure : Collapse of the intermediate releases HCl, stabilized by bases like triethylamine.
- Kinetic Studies : Second-order kinetics (rate ∝ [amine][carbonyl chloride]) under anhydrous conditions .
Q. How does the compound’s stability vary under different pH and solvent conditions?
- Stability Data :
| Condition | Half-Life (25°C) | Major Degradation Product |
|---|---|---|
| Aqueous pH 7.0 | 2 hours | 1-Ethyl-5-methylpyrazole-3-carboxylic acid |
| Dry DCM | >1 week | None |
| Methanol | 6 hours | Methyl ester derivative |
- Mitigation Strategies : Use aprotic solvents (e.g., THF) and avoid protic environments .
Q. What strategies resolve contradictions in reported bioactivity data for pyrazole-carbonyl chloride derivatives?
- Case Study : Discrepancies in antimicrobial activity (MIC values ranging from 8–64 µg/mL) may arise from:
- Assay Variability : Differences in bacterial strain susceptibility (e.g., Gram-positive vs. Gram-negative).
- Solubility Limits : Poor aqueous solubility (>1 mg/mL in DMSO) may understate efficacy.
Q. Can computational modeling predict its interactions with biological targets (e.g., enzyme active sites)?
- In Silico Approaches :
- Docking Studies : AutoDock Vina simulations show high affinity (−9.2 kcal/mol) for the ATP-binding pocket of kinase enzymes due to hydrogen bonding with Asp86 and hydrophobic interactions with the ethyl group.
- MD Simulations : Stability of ligand-protein complexes over 100 ns trajectories correlates with experimental IC₅₀ values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
